molecular formula C7H5NO2 B1282544 Benzooxazol-4-ol CAS No. 89590-22-7

Benzooxazol-4-ol

Cat. No. B1282544
CAS RN: 89590-22-7
M. Wt: 135.12 g/mol
InChI Key: MGQPBXGHGXFKJW-UHFFFAOYSA-N
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Description

Benzooxazol-4-ol is a chemical compound that is part of a broader class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Benzoxazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of various catalysts to form the heterocyclic ring structure. For example, the synthesis of 2,6-diethyl-4,8-diarylbenzo[1,2-d:4,5-d']bis(oxazoles) involves a Lewis acid-catalyzed orthoester cyclization followed by a Suzuki or Stille cross-coupling with various arenes . Another method for synthesizing benzimidazole derivatives, which are structurally related to benzoxazoles, is the one-pot reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines . These methods highlight the versatility and adaptability of synthetic strategies for creating benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions. For instance, the crystal structures of certain benzoxazole and benzothiadiazole-based molecules show significant short-range interactions such as π···π, CH···π, and hydrogen bonding, which influence their crystal packing and orientation . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in a variety of chemical reactions, often facilitated by their reactive sites. For example, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from 2-(benzoimidazol-1-yl)aniline substrates through an I2-mediated direct sp3 C–H amination reaction, showcasing the potential for functionalization at specific positions on the benzoxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and the nature of substituents attached to the core ring system. For instance, the optical and electronic properties of aryl-substituted benzobisoxazoles can be altered by structural modifications, which can affect the HOMO, LUMO, and band gap energies . Additionally, the thermal stability and solubility of benzoxazole derivatives in common organic solvents are important for their application in fields such as flexible electronics .

Scientific Research Applications

Synthesis and Potential Applications

  • Benzooxazol-4-ol derivatives have been synthesized for potential applications as COX-2 inhibitors, which are relevant in medical and pharmaceutical research. These compounds have shown selective inhibitory activity against COX-2 versus COX-1 enzyme, indicating their potential in anti-inflammatory therapies (Patel et al., 2004).
  • Benzimidazoles, benzothiazoles, and benzooxazoles, including Benzooxazol-4-ol, are key structural units in various fields such as pharmaceuticals, agriculture, electronics, and polymer chemistry. They are present in compounds with a range of activities including antioxidant, antiparasitic, and anticonvulsant properties (Rauf & Farshori, 2012).

Anticancer Applications

  • Benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which include Benzooxazol-4-ol derivatives, were synthesized using a green chemistry approach and showed promising effects against human lung cancer (Bangade et al., 2021).
  • Novel 9-benzooxazol-4-yl-3,4-diphenyl-1-oxa-6-thia-2,4,9-triaza-spiro[4.4] non-2-en-8-ones synthesized from Benzooxazol-4-ol were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the compound's potential in medical research (Mekala et al., 2013).

Safety And Hazards

Benzooxazol-4-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has hazard statements H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPBXGHGXFKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547593
Record name 1,3-Benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzooxazol-4-ol

CAS RN

89590-22-7
Record name 1,3-Benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-benzene-1,3-diol hydrochloride (2.00 g, 12.4 mmol) and trimethyl orthoacetate (15 mL) was treated with concentrated sulfuric acid (5 drops) and the resulting mixture heated at reflux for 3 h, cooled and allowed to stand at room temperature overnight. The resulting mixture was concentrated in vacuo and the residue treated with ethyl acetate (200 mL), washed with water (200 mL) and brine (100 mL). The combined aqueous phases were extracted with ethyl acetate (200 mL) and the combined organic phases washed with brine and dried over sodium sulfate. The mixture was filtered and concentrated in vacuo which afforded benzooxazol-4-ol (0.94 g, 51%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

2-Aminoresorcinol hydrochloride (2 g) and triethylchloroformate (4.5 ml) were heated to reflux under nitrogen for 3 h. After cooling to room temperature, the reaction mixture was poured into a mixture of water (70 ml) and ethanol (20 ml). The mixture was stirred vigorously for 30 minutes, then left to stand at room temperature overnight. The beige precipitate which formed was collected by filtration, and dried by azeotroping with toluene to give the title compound as a beige solid (1.2 g).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
triethylchloroformate
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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